Dimepranol N-Oxide
Description
Contextualization of Dimepranol N-Oxide within Chemical Compound Research
This compound, chemically known as 1-(Dimethyloxidoamino)-2-propanol, is recognized principally as a metabolite of dimepranol. coompo.comsimsonpharma.com Dimepranol, or N,N-dimethylamino-2-propanol (DIP), is one of the core components of Inosine (B1671953) Pranobex, a synthetic drug also referred to as methisoprinol or inosine acedoben dimepranol. rwandafda.gov.rwnih.gov Inosine Pranobex is a complex formed by a 3:1 molar ratio of the p-acetamidobenzoic acid (PAcBA) salt of dimepranol and β-inosine. rwandafda.gov.rwmedicines.org.uk
As a member of the N-oxide class of molecules, this compound possesses a highly polar N⁺–O⁻ bond, which allows for the formation of strong hydrogen bonds. nih.gov This characteristic is significant in medicinal chemistry, as the N-oxide functional group can enhance the water solubility of a compound or reduce its ability to permeate cell membranes. nih.gov Molecules containing N-oxide functionalities are diverse, serving as synthetic intermediates, prodrugs, and active pharmaceutical ingredients. nih.gov this compound is available from chemical suppliers as a reference standard for applications such as analytical method development and quality control during drug formulation. axios-research.com
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 1-(Dimethyloxidoamino)-2-propanol | simsonpharma.com |
| Molecular Formula | C₅H₁₃NO₂ | simsonpharma.comaxios-research.comcalpaclab.com |
| Molecular Weight | 119.16 g/mol | simsonpharma.comaxios-research.comcalpaclab.com |
| CAS Number | 27607-29-0 | simsonpharma.com |
| Class | Tertiary Amine Oxide | nih.gov |
Overview of its Occurrence as a Metabolic Product in Pre-clinical Models
This compound is the primary metabolite of the dimepranol (DIP) component of Inosine Pranobex. rwandafda.gov.rwmedicines.org.ukpom.go.ide-lactancia.org Following oral administration of Inosine Pranobex in preclinical models, the DIP moiety is metabolized to form this compound. rwandafda.gov.rwhres.ca
Studies in rhesus monkeys have shown that after an oral dose of Inosine Pranobex, between 94% and 100% of the DIP component is recovered in the urine. rwandafda.gov.rwe-lactancia.orghpra.ie In human studies, urinary analysis revealed that 95% of the radioactivity derived from labeled DIP was recovered as both unchanged DIP and its major metabolite, this compound. rwandafda.gov.rwmedicines.org.uke-lactancia.org The elimination half-life of the parent compound, DIP, is approximately 3.5 hours. rwandafda.gov.rwmedicines.org.uke-lactancia.org
Radiolabelled distribution studies in monkeys have provided insight into the tissue disposition of the components of Inosine Pranobex. The administered material was found in various tissues, with specific activity decreasing in the following order: kidneys, lungs, liver, heart, spleen, testes, pancreas, brain, and skeletal muscle. rwandafda.gov.rwe-lactancia.orghpra.ie
Table 2: Metabolic Profile of the Dimepranol (DIP) Component of Inosine Pranobex
| Parameter | Finding | Species | Source(s) |
|---|---|---|---|
| Major Metabolite | This compound (DIP N-oxide) | Human, Animal Models | rwandafda.gov.rwmedicines.org.uke-lactancia.orghpra.ie |
| Urinary Recovery (DIP-derived) | 95% recovered as unchanged DIP and DIP N-oxide | Human | rwandafda.gov.rwmedicines.org.uke-lactancia.org |
| Urinary Recovery (DIP-derived) | 94-100% of IV values recovered after oral administration | Rhesus Monkey | rwandafda.gov.rwe-lactancia.orghpra.ie |
| Elimination Half-life (DIP) | 3.5 hours | Human | rwandafda.gov.rwmedicines.org.uke-lactancia.org |
Significance in Contemporary Chemical and Biological Investigations
The primary significance of this compound in current research is its role as a key metabolite of Inosine Pranobex, a drug investigated for its immunomodulatory and antiviral effects. rwandafda.gov.rwnih.govnih.gov Understanding the formation and fate of this compound is essential for a complete characterization of the pharmacokinetics of its parent drug.
In analytical chemistry, this compound serves as a crucial reference standard. axios-research.com Its availability allows researchers to accurately identify and quantify it in biological samples, which is fundamental for metabolic and pharmacokinetic studies of Inosine Pranobex. Furthermore, isotopically labeled versions, such as Dimepranol-d6 N-Oxide, are utilized as internal standards in quantitative bioanalysis, ensuring the precision of experimental results. coompo.compharmaffiliates.com
Research Gaps and Unexplored Avenues for this compound Studies
Current scientific literature identifies this compound almost exclusively as a metabolite of Inosine Pranobex, leaving a significant gap in the knowledge of its intrinsic properties. rwandafda.gov.rw The specific biological or pharmacological activities of this compound remain largely uninvestigated.
A primary unexplored avenue is whether the metabolite itself contributes to the therapeutic effects or potential side effects of Inosine Pranobex. The parent drug is known to modulate the immune system, but the role of its primary metabolite, this compound, in this process is unknown. nih.govresearchgate.net Future research could focus on isolating this compound and screening it for independent antiviral or immunomodulatory activity.
Furthermore, while its formation and excretion are documented as part of the metabolism of Inosine Pranobex, detailed pharmacokinetic studies focusing solely on this compound are lacking. Investigating its specific absorption, distribution, metabolism, and excretion (ADME) profile could provide a more nuanced understanding of its behavior in biological systems. Such studies could reveal whether the metabolite accumulates in specific tissues or has a distinct pharmacological or toxicological profile compared to its parent compound, Dimepranol. This represents a significant opportunity for further research in the fields of pharmacology and medicinal chemistry.
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxy-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-5(7)4-6(2,3)8/h5,7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQYZKUFLIUMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Characterization of Dimepranol N Oxide
Strategies for the Direct Chemical Synthesis of Dimepranol N-Oxide
The direct synthesis of this compound is achieved through the oxidation of the tertiary amine group in Dimepranol. This transformation is a common and well-established method for producing N-oxides from their corresponding tertiary amines. liverpool.ac.uk The process involves reacting Dimepranol with a suitable oxidizing agent that can donate an oxygen atom to the nitrogen.
The general reaction involves the conversion of the parent tertiary amine, 1-(dimethylamino)propan-2-ol, to its corresponding N-oxide. A variety of oxidizing agents can be employed for this purpose. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). liverpool.ac.ukgoogle.com The selection of the oxidant and solvent system is critical to ensure high conversion and minimize side reactions. For instance, a patented process for a similar compound, 2,2-bis phenoxy N,N-dimethylethylamine N-oxide, utilizes 30% hydrogen peroxide in methanol. google.com
Optimization of Reaction Conditions and Yield
Optimizing the synthesis of this compound is crucial for maximizing yield and purity. This involves the systematic adjustment of several key reaction parameters. scielo.br The principles of reaction optimization, while broadly applicable, must be empirically determined for this specific conversion. Key parameters include the nature of the oxidant, solvent, temperature, reaction time, and stoichiometry. scielo.brresearchgate.net
Silver(I) oxide has been noted as an efficient oxidant in other contexts, but for N-oxidation, peroxides are more common. scielo.br The choice of solvent is also critical; while solvents like dichloromethane (B109758) and benzene (B151609) are often used, greener alternatives such as acetonitrile (B52724) can offer a better balance between conversion and selectivity. scielo.br Temperature control is necessary to manage the exothermic nature of the oxidation and prevent degradation of the product. Reaction time must be sufficient for complete conversion without promoting the formation of byproducts. scielo.br
Table 1: Parameters for Optimization of this compound Synthesis
| Parameter | Variable Conditions | Potential Impact on Yield and Purity |
|---|---|---|
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂), m-CPBA, Caro's acid | Affects reaction rate, selectivity, and byproduct profile. acs.orgliverpool.ac.uk |
| Solvent | Methanol, Acetonitrile, Dichloromethane, Water | Influences solubility of reactants and can affect reaction pathway. google.comscielo.br |
| Temperature | -78°C to reflux | Controls reaction kinetics and minimizes decomposition. liverpool.ac.ukscielo.br |
| Reaction Time | 1 hour to 24 hours | Determines the extent of conversion; longer times risk byproduct formation. scielo.br |
| Stoichiometry | Molar ratio of oxidant to amine | Excess oxidant can lead to over-oxidation or side reactions. liverpool.ac.uk |
Stereoselective Synthesis Approaches
Dimepranol possesses a chiral center at the C2 position of the propanol (B110389) backbone, existing as (R) and (S) enantiomers. Consequently, this compound is also a chiral molecule. A stereoselective synthesis aims to produce a specific enantiomer in high purity. wiley.com The most direct strategy for the stereoselective synthesis of (R)- or (S)-Dimepranol N-Oxide is to begin with the corresponding optically pure enantiomer of Dimepranol.
Methods for obtaining optically active Dimepranol have been developed. One patented approach involves the resolution of racemic Dimepranol using a chiral resolving agent, such as L-(-)-di-O-benzoyl-L-(-)-tartaric acid (L-(-)-DBTA), to separate the diastereomeric salts by crystallization. google.comgoogle.com Once the desired enantiomer of Dimepranol, for example (R)-Dimepranol, is isolated, its direct oxidation will yield the corresponding enantiomer, (R)-Dimepranol N-Oxide, preserving the stereochemistry at the C2 carbon. The oxidation of the nitrogen atom itself does not typically affect existing chiral centers within the molecule.
Characterization of Structural Isomers and Conformations
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. wikipedia.org this compound can exist in several isomeric forms, which are important to distinguish for chemical and biological applications. libretexts.orgebsco.com
Structural (Constitutional) Isomers : These isomers have the same molecular formula but different atomic connectivity. libretexts.orglumenlearning.com The primary structural isomer of Dimepranol (1-(dimethylamino)propan-2-ol) is 2-(dimethylamino)propan-1-ol (B94322). The N-oxide of this isomer, 2-(dimethylamino)propan-1-ol N-oxide, would be a structural isomer of this compound. They differ in the positions of the hydroxyl and dimethylamino groups. lumenlearning.com
Stereoisomers : These isomers have the same connectivity but differ in the spatial arrangement of atoms. ebsco.com As Dimepranol is chiral, its N-oxide has enantiomers: (R)-Dimepranol N-Oxide and (S)-Dimepranol N-Oxide. These are non-superimposable mirror images of each other. libretexts.org
Conformational Isomers (Conformers) : These isomers arise from rotation around single bonds, such as the C-C and C-N bonds in the molecule's backbone. libretexts.orglumenlearning.com These different spatial arrangements can interconvert without breaking bonds.
The definitive characterization and differentiation of these isomers rely on advanced analytical techniques. Methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating the molecular structure and connectivity. rsc.org For stereoisomers, techniques like X-ray crystallography of crystalline derivatives can determine the absolute configuration. google.com Furthermore, computational methods like Density Functional Theory (DFT) studies can be employed to model and compare the structural features and relative stability of different isomers and conformations. rsc.org
Table 2: Isomers of this compound
| Isomer Type | Description | Example(s) |
|---|---|---|
| Structural Isomer | Different connectivity of atoms. libretexts.org | 2-(dimethylamino)propan-1-ol N-oxide |
| Stereoisomer (Enantiomer) | Non-superimposable mirror images. ebsco.com | (R)-Dimepranol N-Oxide and (S)-Dimepranol N-Oxide |
| Conformational Isomer | Different spatial arrangement due to bond rotation. lumenlearning.com | Various staggered and eclipsed conformations |
Derivatization and Analog Synthesis of this compound
Derivatization of this compound involves chemically modifying its structure to create new analogs with potentially enhanced or novel properties. The N-oxide functional group itself offers unique opportunities for the design of new molecules. researchgate.net
Design Principles for N-Oxide Derivatives
The incorporation of an N-oxide moiety into a molecule can serve several strategic purposes in medicinal chemistry and drug design. acs.orgresearchgate.net These principles can guide the synthesis of this compound derivatives.
Modulating Physicochemical Properties : The N-oxide group is more polar and hydrophilic than the parent tertiary amine. acs.org This can be exploited to increase water solubility, which is a critical parameter for drug formulation. researchgate.net It can also decrease membrane permeability, which could be used to alter a molecule's distribution in the body. researchgate.net
Prodrug Design : N-oxides can act as prodrugs. google.com They are often chemically stable but can be reduced back to the parent tertiary amine in vivo by enzymes, particularly under hypoxic (low oxygen) conditions found in tumors. acs.orgnih.gov This makes the N-oxide motif an attractive trigger for hypoxia-activated prodrugs. nih.govnih.gov
Bioisosteric Replacement : The N-oxide group can be used as a bioisostere for other functional groups to modify biological activity or metabolic stability.
Novel Scaffolds : The N-oxide functionality can be a key part of a pharmacophore or be used to construct novel heterocyclic systems. liverpool.ac.uknih.gov
Exploration of Novel this compound Analogs
Based on the design principles above, several novel analogs of this compound can be conceptualized. The exploration of these analogs would involve synthesizing derivatives and evaluating their properties.
Table 3: Hypothetical Novel Analogs of this compound
| Analog Structure/Modification | Design Rationale | Potential Application |
|---|---|---|
| Esterification of the hydroxyl group | Attaching a bioactive molecule (e.g., an anticancer agent) via an ester linkage. | Dual-action compound or a prodrug where hydrolysis releases two active agents. |
| Modification of N-methyl groups | Replacing methyl groups with longer alkyl chains or cyclic structures (e.g., N-ethyl-N-methyl or pyrrolidinyl). | To alter lipophilicity, receptor binding affinity, or metabolic stability. |
| Attachment of a hypoxia-activated trigger | Linking the N-oxide to a cytotoxic agent through a self-immolative linker. | Targeted cancer therapy, releasing the cytotoxin specifically in hypoxic tumor environments. nih.gov |
| Formation of heterocyclic rings | Intramolecular cyclization involving the N-oxide and the hydroxyl group or other introduced functionalities. | Creation of novel, rigid scaffolds for screening against various biological targets. liverpool.ac.uk |
The synthesis of such analogs would build upon the fundamental chemistry of N-oxides, employing a range of organic reactions to modify the this compound core. nih.gov Each new analog would require full chemical characterization to confirm its structure and purity before any further investigation.
Investigation of Chemical Stability and Reactivity in Research Environments
This compound, known chemically as 1-(Dimethyloxidoamino)-2-propanol, is primarily recognized as a major metabolite of dimepranol. pharmaffiliates.com Dimepranol itself is a component of the immunomodulatory agent Inosine (B1671953) Acedoben Dimepranol. pensoft.netnih.gov The stability and reactivity of this compound are critical for its characterization and handling in a research setting. As a tertiary amine N-oxide, its chemical behavior is governed by the presence of the polar N-O bond. This functional group makes the molecule hygroscopic and highly soluble in polar protic solvents, with which it can form strong hydrogen bonds. nih.gov
While specific stability studies on isolated this compound are not extensively detailed in publicly available literature, information can be inferred from its role as a stable metabolite and from studies on its parent compound. In humans, after oral administration of Inosine Acedoben Dimepranol, a significant portion of the dimepranol moiety is recovered in urine as unchanged dimepranol and this compound, indicating its stability within biological systems. e-lactancia.org Stability tests conducted on the formulated drug product, Inosine Acedoben Dimepranol, under accelerated conditions (40°C and 75% relative humidity for six months) have been performed to ensure the product's integrity, suggesting the components, including the potential for N-oxide formation, are stable under these storage conditions. pensoft.net Generally, aliphatic N-oxides are stable compounds but can be sensitive to certain conditions and reagents. nih.govchemicalbook.com
| Parameter | Observation/Property | Source/Inference |
|---|---|---|
| Thermal Stability | The parent compound, dimepranol, is stable below +30°C. N-oxides can undergo thermal rearrangement, but specific data for this compound is not available. | chemicalbook.com |
| Solvent Stability | N-oxides are stabilized by polar protic solvents like water and alcohols due to the formation of strong hydrogen bonds. | nih.gov |
| Reactivity Profile | Generally stable, but can act as an oxidant and is reactive towards certain agents like acyl halides and metal cations. Incompatible with strong oxidizing agents. | nih.govcleanchemlab.com |
| Biological Stability | It is a major metabolite of dimepranol recovered in urine, indicating significant stability in vivo. | e-lactancia.orgpom.go.idmedicines.org.uk |
Degradation Pathways Analysis
The primary formation pathway of this compound is through the metabolic oxidation of the tertiary amine, dimepranol. pom.go.idmedicines.org.ukrwandafda.gov.rw In research environments, its degradation would be influenced by chemical and physical factors. While specific degradation studies on this compound are limited, potential pathways can be proposed based on the known reactivity of aliphatic tertiary amine N-oxides.
One significant degradation pathway for N-oxides containing a β-hydrogen is the Cope elimination . This is a thermal, intramolecular elimination reaction (Ei) that occurs upon heating, leading to the formation of an alkene and a hydroxylamine. For this compound, this would theoretically yield N,N-dimethylhydroxylamine and propylene (B89431) oxide or allyl alcohol, depending on the reaction conditions.
Another potential reaction in a synthetic research context is the Polonovski reaction . This reaction occurs when a tertiary N-oxide is treated with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride. nih.gov The reaction typically results in the demethylation of the amine and the formation of an enamine or an aldehyde. This pathway is a known risk in industrial settings where N-oxides are used as solvents in the presence of acylating agents. nih.gov
| Pathway | Conditions | Potential Products | Notes |
|---|---|---|---|
| Metabolic Formation | In vivo oxidation of dimepranol | This compound | This is the primary route of its formation in biological systems. e-lactancia.orgpom.go.id |
| Cope Elimination | Heating (pyrolysis) | N,N-dimethylhydroxylamine, Propylene oxide/Allyl alcohol | A theoretical pathway based on general N-oxide reactivity. |
| Polonovski Reaction | Presence of acylating agents (e.g., acetic anhydride) | N-methyl-2-hydroxypropylamine, Formaldehyde | A potential degradation route in specific chemical research environments. nih.gov |
| Reduction | Presence of reducing agents | Dimepranol | N-oxides can be reduced back to the corresponding tertiary amine. |
Interaction with Solvents and Reagents
The reactivity of this compound with common laboratory solvents and reagents is dictated by the polar N-oxide functional group.
Solvents: this compound is expected to be highly soluble and stable in polar protic solvents such as water, methanol, and ethanol. nih.gov The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor, leading to favorable solvation and stabilization in these solvents. nih.gov Its parent molecule, dimepranol, is miscible with water. chemicalbook.com In non-polar solvents, its solubility would be significantly lower.
Reagents: The N-oxide group can interact with a variety of reagents, leading to specific chemical transformations.
Acids: In the presence of strong acids, the N-oxide oxygen can be protonated, forming a cationic species. The parent amine is incompatible with acids. chemicalbook.com
Oxidizing Agents: While N-oxides can themselves act as oxidants (e.g., in reactions like the Ley-Griffith oxidation), they can be sensitive to strong oxidizing agents. nih.gov The material safety data for the parent compound complex advises against mixing with strong oxidizing agents. cleanchemlab.com
Reducing Agents: this compound can be reduced back to its parent amine, dimepranol, using common reducing agents.
Acylating Agents: As mentioned in the degradation section, reagents like acetic anhydride or acyl halides can initiate the Polonovski reaction, leading to dealkylation and rearrangement. nih.gov
Metal Cations: N-oxides can coordinate with metal ions, which can catalyze certain reactions, including nonclassical Polonovski reactions used for the dealkylation of tertiary amines. nih.gov
| Solvent/Reagent Class | Expected Interaction | Result/Product | Reference/Inference |
|---|---|---|---|
| Polar Protic Solvents (e.g., Water, Ethanol) | Strong hydrogen bonding, high solubility, and stabilization. | Stable solvated molecule. | nih.gov |
| Strong Acids | Protonation of the N-oxide oxygen. | Cationic species [R-N+(OH)(CH₃)₂]. | General N-oxide chemistry. |
| Strong Oxidizing Agents | Potential for further oxidation or decomposition. | Undefined decomposition products. | cleanchemlab.com |
| Reducing Agents (e.g., H₂, Catalytic Metals) | Reduction of the N-O bond. | Dimepranol. | General N-oxide chemistry. |
| Acylating Agents (e.g., Acetic Anhydride) | Initiation of the Polonovski reaction. | Dealkylated amine and aldehyde. | nih.gov |
| Metal Cations | Coordination with the N-oxide oxygen. | Metal complex, potential catalysis of decomposition. | nih.gov |
Pre Clinical Pharmacokinetic and Metabolic Research of Dimepranol N Oxide
Absorption and Distribution Studies in In Vitro and Animal Models
The absorption of the parent compound, Inosine (B1671953) Pranobex, is rapid and complete from the gastrointestinal tract following oral administration. drugbank.commdpi.com
Detailed studies specifically investigating the cellular permeability and transport mechanisms of Dimepranol N-Oxide are not extensively available in the reviewed scientific literature. The transport of the inosine component of the parent drug is known to be mediated by nucleoside transporters. researchgate.net General research into drug delivery indicates that compounds can be transported across biological membranes using specialized carriers or by leveraging the inherent properties of cellular layers. nih.govwikipedia.orgnih.gov However, specific data on the transporters or permeability characteristics for this compound have not been delineated.
Following the administration of the parent drug, Inosine Acedoben Dimepranol, to rhesus monkeys, radiolabelled material demonstrated wide distribution throughout the body. drugbank.comnih.govmdpi.comwikipedia.org The concentration of the drug's components, which would include the subsequent metabolite this compound, varied across different tissues. Studies in rodents have also been conducted on the parent drug, but specific tissue distribution data for the N-oxide metabolite in these models is limited. drugbank.comspringermedizin.de
The table below summarizes the observed tissue distribution in rhesus monkeys, listed in order of decreasing specific activity. drugbank.comnih.govmdpi.comwikipedia.org
| Tissue | Relative Concentration |
| Kidneys | Highest |
| Lung | High |
| Liver | High |
| Heart | Moderate |
| Spleen | Moderate |
| Testes | Moderate |
| Pancreas | Moderate |
| Brain | Low |
| Skeletal Muscle | Lowest |
Elucidation of Metabolic Pathways and Biotransformation of this compound
The biotransformation of the dimepranol component of Inosine Acedoben Dimepranol primarily involves N-oxidation. drugbank.comnih.govwikipedia.orgdynamed.com
The formation of N-oxide metabolites from tertiary amines like dimepranol is a common phase I metabolic reaction. dynamed.comnih.gov This process is generally catalyzed by two main families of microsomal enzymes: Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs). nih.govfrontiersin.orgplos.org These enzymes are predominantly expressed in the liver but are also found in other tissues like the kidney and small intestine. nih.govfrontiersin.org CYPs are heme-containing proteins that oxidize a wide variety of xenobiotics. nih.govnih.govplos.org FMOs are NADPH-dependent enzymes that specialize in the oxygenation of compounds containing soft nucleophilic heteroatoms, such as nitrogen and sulfur. dynamed.comxiahepublishing.com While these enzyme families are known to be responsible for N-oxidation reactions, specific studies identifying the precise CYP or FMO isozymes involved in the metabolism of dimepranol to this compound have not been detailed in the reviewed literature. Information regarding the enzymatic reduction of this compound back to its parent compound is also not available.
In pre-clinical studies involving rhesus monkeys, a single metabolite derived from the dimepranol ([14C]Dip) component was identified as this compound. dynamed.com This identification was confirmed through co-chromatography with a synthetically created standard. dynamed.com This N-oxide is considered the major metabolite of dimepranol. nih.govwikipedia.orgxiahepublishing.com In these animal models, this compound accounted for approximately 17% to 18% of the administered dimepranol dose recovered in the urine following both intravenous and oral administration. dynamed.com
The parent drug, Inosine Acedoben Dimepranol, is a complex of three molecules. springermedizin.de Pre-clinical studies have also identified metabolites of the other components. The p-acetamidobenzoic acid (PAcBA) moiety is primarily metabolized to PAcBA-O-acylglucuronide, with a minor metabolite identified as a hippuric acid conjugate. dynamed.com The inosine component is metabolized via the purine (B94841) degradation pathway to hypoxanthine, xanthine, and ultimately uric acid. nih.govwikipedia.orgxiahepublishing.com
The table below details the identified metabolites of the components of Inosine Acedoben Dimepranol in pre-clinical samples. dynamed.com
| Parent Compound Component | Major Metabolite(s) | Minor Metabolite(s) |
| Dimepranol (Dip) | This compound | - |
| p-acetamidobenzoic acid (PAcBA) | PAcBA-O-acylglucuronide | Hippuric acid conjugate |
| Inosine | Hypoxanthine, Xanthine, Uric Acid | - |
Excretion Mechanisms and Routes in Pre-clinical Systems
The primary route of elimination for dimepranol and its N-oxide metabolite is through the kidneys. drugbank.commdpi.com Studies in rhesus monkeys demonstrated that after oral administration of the parent drug, 94-100% of the dimepranol and p-acetamidobenzoic acid components are recovered in the urine. drugbank.comnih.govmdpi.comwikipedia.org Specifically for the dimepranol-derived radioactivity, 95% was recovered in the urine as a combination of unchanged dimepranol and this compound. drugbank.comnih.govmdpi.comwikipedia.orgxiahepublishing.com This indicates that renal excretion is the principal mechanism for the clearance of this compound from the body in these pre-clinical models.
Comparative Pharmacokinetic Analysis with Parent Compounds and Related N-Oxides
The metabolic conversion of a parent compound to its N-oxide derivative can significantly alter its pharmacokinetic profile. This section provides a comparative analysis of the preclinical pharmacokinetic and metabolic data of this compound, its parent compound Dimepranol (DIP), and other relevant N-oxide compounds, based on available research.
In preclinical animal models, a key metabolic pathway for Dimepranol, a component of Inosine Acedoben Dimepranol, is its conversion to this compound. Studies involving radiolabeled Dimepranol ([14C]Dip) have identified the N-oxide as a significant metabolite. In these animal studies, this compound accounted for approximately 17% to 18% of the administered dose of Dimepranol. researchgate.net This indicates that N-oxidation is a notable, though not the sole, metabolic route for the parent compound in these models.
For context within the larger Inosine Acedoben Dimepranol complex, preclinical pharmacokinetic studies have also been conducted on its other component, p-acetamidobenzoic acid (PAcBA), in pigs. Following oral administration, PAcBA was found to be rapidly absorbed and eliminated. nih.govmdpi.com The pharmacokinetic parameters for PAcBA in this animal model are summarized below.
Pharmacokinetic Parameters of p-Acetamidobenzoic Acid (PAcBA) in Pigs
| Parameter | Value Range |
|---|---|
| Elimination Half-life (t1/2) | 0.85 - 1.42 hours |
| Absorption Half-life (t1/2a) | 0.36 - 2.57 hours |
Data derived from a pilot pharmacokinetic study in pigs following oral administration of Inosine Pranobex. nih.govmdpi.com
The study of related N-oxide compounds in preclinical models offers valuable insights into the potential pharmacokinetic behavior of this compound. For instance, extensive research on Clozapine N-oxide (CNO) in rhesus monkeys provides a detailed pharmacokinetic profile for an N-oxide in a non-human primate model.
Pharmacokinetic Parameters of Clozapine N-Oxide (CNO) in Rhesus Monkeys (10 mg/kg, SC)
| Parameter | Plasma | Cerebrospinal Fluid (CSF) |
|---|---|---|
| Cmax (ng/mL) | 2528 | 35 |
| Tmax (min) | 45 | 75 |
| AUC (ng*h/mL) | 4681 | 102 |
Data from a pharmacokinetic study of subcutaneously administered Clozapine N-oxide in rhesus monkeys. nih.gov Cmax: Maximum Concentration, Tmax: Time to Maximum Concentration, AUC: Area Under the Curve.
Furthermore, in vitro studies using liver microsomes from various animal species, particularly rats, have elucidated the enzymatic pathways responsible for N-oxidation. The formation of N-oxides is often catalyzed by flavin-containing monooxygenases (FMOs) and cytochrome P-450 (CYP450) enzyme systems. psu.edunih.gov For example, studies on donepezil (B133215) in rat, mouse, and human liver microsomes identified N-oxidation as one of the four major metabolic pathways. semanticscholar.org Similarly, the metabolism of lidocaine (B1675312) and metyrapone (B1676538) in rat liver microsomes also results in the formation of their respective N-oxide metabolites. nih.govmedchemexpress.com The investigation of tamoxifen (B1202) metabolism revealed that its N-oxidation is primarily catalyzed by FMO in rat liver microsomes, and the resulting N-oxide can be readily reduced back to the parent compound. psu.edu This reversible metabolism suggests that the N-oxide can act as a reservoir for the parent drug. psu.edu
This comparative data from related N-oxides and the parent compound's metabolic fate in preclinical models provide a foundational understanding of the pharmacokinetics of this compound. The conversion from Dimepranol to its N-oxide is a significant metabolic step, and the characteristics of other N-oxides suggest that this biotransformation likely influences its distribution and elimination profile.
Mechanistic Investigations of Dimepranol N Oxide S Biological Activities in Research Models
Cellular and Molecular Level Studies of Immunomodulatory Effects
The immunomodulatory properties of Inosine (B1671953) Pranobex, and by extension its components, are a cornerstone of its therapeutic action, primarily through the enhancement of the host's immune response rather than direct action on pathogens. ncats.iomims.com
Effects on T-Cell Proliferation and Activation in In Vitro Systems
In vitro studies have demonstrated that Inosine Pranobex induces the differentiation and potentiation of T-lymphocytes. nih.govmims.com It does not directly stimulate resting lymphocytes but enhances their immunological processes once they are activated by mitogens or viral antigens. ncats.iomims.com The compound promotes a Th1-type immune response, which is crucial for cell-mediated immunity. nih.govrwandafda.gov.rwhpra.ie This response initiates the maturation and differentiation of T-lymphocytes and potentiates induced lymphoproliferative responses in cells activated by mitogens or antigens. nih.govrwandafda.gov.rwhpra.ie
| In Vitro System | Effect of Inosine Pranobex | Outcome |
| Mitogen- or antigen-activated T-lymphocytes | Potentiation of lymphoproliferative responses | Enhanced T-cell proliferation and activation |
| Resting lymphocytes | No direct stimulation | Augments response only after initial activation |
| In vitro cell cultures | Induction of T-lymphocyte differentiation | Maturation of T-cells |
Modulation of Natural Killer (NK) Cell Activity in Cellular Models
Inosine Pranobex has been shown to modulate the cytotoxicity of natural killer (NK) cells. hpra.iemims.compom.go.id Research indicates that it can increase the activity of NK cells, which are a critical component of the innate immune system responsible for targeting and destroying virally infected cells and tumor cells. nih.govpharmaexcipients.com Studies have reported an increase in the number of NK cells following treatment with Inosine Pranobex. medtigo.com This enhancement of NK cell function contributes significantly to its antiviral and potential antitumor activities. nih.govmims.com
| Cellular Model | Effect of Inosine Pranobex | Outcome |
| Human peripheral blood mononuclear cells | Increased NK cell cytotoxicity | Enhanced ability to lyse target cells |
| In vitro cellular assays | Increased number of NK cells | Augmentation of innate immune surveillance |
Regulation of Cytokine Production (e.g., IL-1, IL-2, IFN-γ, IL-4) in Cellular and Animal Models
A key aspect of the immunomodulatory action of Inosine Pranobex is its ability to regulate the production of various cytokines. In vitro, it has been shown to increase the production of interleukin-1 (IL-1) by human monocytes. ncats.io Furthermore, it enhances the production of interleukin-2 (B1167480) (IL-2) and upregulates the expression of the IL-2 receptor. rwandafda.gov.rwhpra.ierxreasoner.compom.go.id This is consistent with its role in promoting T-cell proliferation, as IL-2 is a primary growth factor for T-lymphocytes.
In both in vitro and in vivo models, Inosine Pranobex has been observed to significantly increase the secretion of endogenous interferon-gamma (IFN-γ). rwandafda.gov.rwhpra.ierxreasoner.compom.go.id IFN-γ is a critical cytokine for antiviral and immunomodulatory responses. Conversely, the production of interleukin-4 (IL-4), a cytokine associated with Th2 responses, is decreased in vivo. rwandafda.gov.rwhpra.ierxreasoner.compom.go.id This cytokine profile—increased IL-2 and IFN-γ, with decreased IL-4—is indicative of a shift towards a Th1-dominant immune response, which is effective against intracellular pathogens like viruses. wikipedia.orgnih.gov
| Model | Cytokine | Effect of Inosine Pranobex |
| Human Monocytes (in vitro) | IL-1 | Increased production ncats.io |
| Cellular Models (in vitro) | IL-2 | Enhanced production and receptor expression rwandafda.gov.rwhpra.ierxreasoner.compom.go.id |
| Cellular and Animal Models | IFN-γ | Significantly increased secretion rwandafda.gov.rwhpra.ierxreasoner.compom.go.id |
| Animal Models (in vivo) | IL-4 | Decreased production rwandafda.gov.rwhpra.ierxreasoner.compom.go.id |
Influence on Macrophage and Neutrophil Chemotaxis and Phagocytosis in In Vitro Assays
In vitro studies have demonstrated that Inosine Pranobex potentiates the chemotaxis and phagocytosis of neutrophils, monocytes, and macrophages. rwandafda.gov.rwhpra.ierxreasoner.commims.compom.go.id Chemotaxis, the directed movement of cells in response to chemical signals, is crucial for recruiting these immune cells to sites of infection. Phagocytosis is the process by which these cells engulf and destroy pathogens. By enhancing these functions, Inosine Pranobex strengthens the initial, non-specific immune response to invading microorganisms. In vitro exposure to the drug has been shown to restore normal or near-normal chemotaxis in mononuclear cells. ncats.io
| In Vitro Assay | Immune Cell Type | Effect of Inosine Pranobex | Outcome |
| Chemotaxis Assay | Neutrophils, Monocytes, Macrophages | Potentiation of chemotaxis rwandafda.gov.rwhpra.ierxreasoner.commims.compom.go.id | Enhanced recruitment to infection sites |
| Phagocytosis Assay | Neutrophils, Monocytes, Macrophages | Potentiation of phagocytosis rwandafda.gov.rwhpra.ierxreasoner.commims.compom.go.id | Improved pathogen clearance |
Exploration of Antiviral Mechanisms in Cell Culture Systems
While the primary mechanism of Inosine Pranobex is immunomodulation, there is also evidence for direct antiviral activity. nih.govpharmaexcipients.com
Inhibition of Viral RNA Synthesis Pathways
Inosine Pranobex has been found to inhibit the synthesis of viral RNA. nih.govpharmaexcipients.com This effect is thought to occur through a few potential mechanisms. One proposed mechanism is the inhibition of the conversion of ribose phosphate (B84403) to phosphoribosyl pyrophosphate by the inosine component, which would block the synthesis of viral RNA. nih.gov Another suggested mechanism involves the incorporation of inosine-mediated orotic acid into polyribosomes and the inhibition of polyadenylic acid attachment to viral messenger RNA (mRNA). rwandafda.gov.rwhpra.ierxreasoner.compom.go.id By interfering with these processes, the drug can hinder viral replication. rwandafda.gov.rwhpra.ierxreasoner.compom.go.id It is believed that this action may be secondary to its immunopotentiating effects. nih.gov
| Cell Culture System | Proposed Mechanism | Outcome |
| Virally infected cells | Inhibition of viral RNA synthesis nih.govpharmaexcipients.com | Reduced viral replication |
| Cellular models | Inhibition of polyadenylic acid attachment to viral mRNA rwandafda.gov.rwhpra.ierxreasoner.compom.go.id | Disruption of viral protein synthesis |
| Cellular models | Incorporation of inosine-mediated orotic acid into polyribosomes rwandafda.gov.rwhpra.ierxreasoner.compom.go.id | Interference with viral replication machinery |
Impact on Lymphocytic mRNA Protein Synthesis
Dimepranol N-Oxide is a primary metabolite of the dimepranol component within inosine acedoben dimepranol. hpra.iemedicines.org.ukrwandafda.gov.rwrxreasoner.com In vivo studies of the parent compound, inosine acedoben dimepranol, have demonstrated its capacity to enhance depressed lymphocytic mRNA protein synthesis and translational ability. hpra.iemedicines.org.ukrwandafda.gov.rwpom.go.ide-lactancia.org This effect is thought to occur through several mechanisms. One proposed mechanism involves the incorporation of inosine-mediated orotic acid into polyribosomes, which are the cellular machinery responsible for protein synthesis. hpra.iemedicines.org.ukrwandafda.gov.rwpom.go.id Another suggested mechanism is the inhibition of the attachment of polyadenylic acid to viral messenger RNA (mRNA). hpra.iemedicines.org.ukrwandafda.gov.rwpom.go.id
The ability of lymphocytes to rapidly synthesize proteins is crucial for a robust immune response, as it is necessary for cell division and the production of immune effectors like cytokines and antibodies. biorxiv.org Research on mitogen-activated human peripheral blood lymphocytes has shown a significant increase in protein synthesis activity upon activation. biorxiv.org
Investigation of Anti-parasitic Activity in Pre-clinical Models
N-oxide containing compounds have demonstrated significant anti-parasitic activity in preclinical studies. For instance, a study investigating a series of newly synthesized N-oxide derivatives identified a furoxan derivative, designated as compound 4f, with potent in vivo antileishmanial activity. nih.govnih.govplos.org In an acute infection model using BALB/c mice infected with Leishmania infantum, this compound was shown to reduce the parasite burden in the liver and spleen by approximately 90%. nih.govnih.govplos.org The reduction of parasite burden is a critical indicator of a compound's efficacy in treating parasitic infections like leishmaniasis. researchgate.netnih.govbiorxiv.org
Leishmaniasis is a neglected tropical disease caused by parasites of the Leishmania genus, which are transmitted to humans through the bite of infected sandflies. nih.govplos.org The parasites exist as promastigotes in the insect vector and differentiate into amastigotes within mammalian host cells, primarily macrophages. nih.govplos.org The ability of a compound to reduce the number of these parasites in key organs like the liver and spleen is a primary measure of its therapeutic potential. researchgate.netnih.govbiorxiv.org
Another class of compounds, Strathclyde minor groove binders (S-MGBs), has also shown promise. An N-oxide derivative of these compounds, S-MGB-219, exhibited potent activity against L. donovani, highlighting the potential of N-oxide modifications in developing selective anti-leishmanial agents. mdpi.com
The anti-parasitic effects of certain N-oxide compounds are believed to be multifaceted. One proposed mechanism is the release of nitric oxide (NO). nih.govnih.govplos.org Nitric oxide is a signaling molecule that plays a role in the immune response to various pathogens, including parasites. nih.govnih.govworktribe.com It can have direct microbicidal effects by inactivating essential enzymes in parasites, thereby inhibiting their respiration and DNA replication. nih.gov Some parasites have developed mechanisms to evade the effects of NO, such as suppressing its production or degrading it. nih.govird.fr
Another significant mechanism of action is the inhibition of cysteine proteases. nih.govnih.govplos.org Cysteine proteases, such as cysteine protease B (CPB) in Leishmania, are crucial virulence factors for the parasite. nih.govplos.orgbjid.org.brmdpi.comnih.gov They are involved in modulating the host's immune response and are essential for the parasite's survival and replication within host cells. nih.govplos.orgmdpi.com Therefore, inhibiting these enzymes is an attractive strategy for developing new anti-leishmanial drugs. nih.govplos.orgbjid.org.brnih.gov The furoxan derivative, compound 4f, was found to inhibit CPB, suggesting a dual mechanism of action involving both NO release and cysteine protease inhibition. nih.govnih.govplos.org
| Research Finding | Organism | Model | Key Results |
| Reduction of Parasite Burden | Leishmania infantum | BALB/c mice | ~90% reduction in liver and spleen parasite load with Furoxan derivative 4f. nih.govnih.govplos.org |
| Nitric Oxide Release | Leishmania infantum | In vitro | Furoxan derivative 4f suggested to release nitric oxide after biotransformation. nih.govnih.govplos.org |
| Cysteine Protease Inhibition | Leishmania infantum | In vitro | Furoxan derivative 4f demonstrated inhibition of cysteine protease B (CPB). nih.govnih.govplos.org |
Anti-thrombotic and Anti-platelet Activity Investigations in Animal Models
Research has shown that nitric oxide (NO) and NO-donating compounds can inhibit platelet aggregation. dovepress.commdpi.comnih.govnih.govnih.gov Platelet aggregation is a key process in the formation of blood clots. NO exerts its anti-platelet effects primarily through the activation of soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comuni-regensburg.de This signaling pathway ultimately results in the inhibition of platelet adhesion, activation, and aggregation. mdpi.com
Studies have investigated the effects of various NO donors on platelet aggregation induced by agonists like ADP and collagen. nih.gov The inhibitory effects of these donors on platelet aggregation have been demonstrated in human platelet-rich plasma. nih.gov In some cases, the inhibition of platelet aggregation by NO donors can occur through cGMP-independent mechanisms as well. nih.gov
| Agonist | Effect of Nitric Oxide (NO) Donors |
| ADP | Inhibition of platelet aggregation. nih.gov |
| Collagen | Inhibition of platelet aggregation. nih.gov |
| Ristocetin | Inhibition of platelet aggregation. nih.gov |
The anti-platelet properties of nitric oxide suggest its potential therapeutic use in preventing thromboembolic events, such as pulmonary embolism. nih.gov Inhaled nitric oxide has been investigated for its effects in patients with acute pulmonary embolism. nih.gov While a systematic review of case reports suggests that inhaled NO may improve oxygenation and hemodynamic variables in these patients, further randomized controlled trials are needed to confirm its safety and efficacy. nih.gov
In experimental models of nephritis, the inhibition of nitric oxide synthase (NOS), the enzyme responsible for producing NO, led to a significant increase in platelet aggregation in the glomeruli. rug.nl This finding further supports the role of NO in modulating platelet activity and potentially protecting against thrombotic events. rug.nl
Potential Interactions with Cyclooxygenase (COX) Enzymes
The interaction between nitrogen-containing compounds, such as N-oxides, and the cyclooxygenase (COX) pathways is a subject of ongoing research. The COX enzymes, primarily COX-1 and COX-2, are key players in the conversion of arachidonic acid into prostaglandins, which are involved in inflammation and various homeostatic functions. wikipedia.org While direct studies on this compound's specific interaction with COX enzymes are not extensively detailed in the available literature, the broader relationship between nitric oxide (NO) and COX activity provides a basis for potential mechanisms.
Research has shown that NO can directly activate COX enzymes. nih.gov For instance, NO donors have been observed to increase the activity of both murine recombinant COX-1 and COX-2. nih.gov This activation appears to be independent of the cGMP pathway and suggests a direct interaction between NO and the COX enzyme. nih.gov In inflammatory conditions where both inducible nitric oxide synthase (iNOS) and COX-2 are present, an NO-mediated increase in prostaglandin (B15479496) production could exacerbate the inflammatory response. nih.govjpp.krakow.pl
Conversely, inhibitors of COX, such as indomethacin, have been shown to increase the production of NO markers in endothelial cells, suggesting a compensatory mechanism where the inhibition of the COX pathway leads to an upregulation of the NO pathway. nih.gov This intricate cross-talk between the two pathways highlights the complexity of these interactions. nih.govnih.gov Given that this compound is a metabolite of Dimepranol, a compound with immunomodulatory properties, its potential to influence the NO-COX axis warrants further investigation to fully elucidate its biological effects.
Studies on Antitubercular Potential in In Vitro and In Vivo Models
Recent research has focused on the potential of N-oxide containing heterocycles as a novel class of antitubercular agents. nih.gov These compounds are of particular interest due to their activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). rsc.orgnih.gov The N-oxide moiety is often a key feature in compounds exhibiting antimycobacterial activity. nih.govnih.gov
The table below summarizes the antitubercular activity of various N-oxide containing compounds, illustrating the potential of this chemical class.
| Compound Class | Mycobacterium tuberculosis Strain | Activity (MIC) | Reference |
| N-Oxide Heterocycle (Compound 8) | Active Mtb | 1.10 µM (MIC90) | nih.govnih.gov |
| N-Oxide Heterocycle (Compound 8) | Non-replicating Mtb | 6.62 µM (MIC90) | nih.govnih.gov |
| Quinoxaline-1,4-di-N-oxide (T-148) | H37Rv | 0.53 µM | rsc.org |
| Quinoxaline-1,4-di-N-oxide (T-149) | H37Rv | 0.57 µM | rsc.org |
| Quinoxaline-1,4-di-N-oxide (T-163) | H37Rv | 0.53 µM | rsc.org |
| Quinoxaline-1,4-di-N-oxide (T-164) | H37Rv | 0.55 µM | rsc.org |
| Isoniazid (Reference Drug) | H37Rv | 2.92 µM | rsc.org |
The mechanism of action for many N-oxide containing antitubercular compounds is believed to involve the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive chemical species that can induce oxidative stress, leading to damage of cellular components and ultimately, cell death. nih.gov In the context of mycobacteria, the production of ROS is a key host defense mechanism. wikipedia.org
The biotransformation of N-oxide compounds within the mycobacterial cell can lead to the formation of ROS. nih.gov This is particularly relevant under hypoxic conditions, which can be found in the granulomas characteristic of tuberculosis. nih.govfrontiersin.org The ability of these compounds to generate ROS under such conditions suggests they may be effective against latent TB infections. nih.gov While the direct link between this compound and ROS generation in Mtb has not been explicitly studied, the established mechanism for similar N-oxide compounds strongly suggests this as a probable mode of action. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Dimepranol N Oxide and Analogs
Identification of Key Structural Features for Biological Activity
For amine oxides in general, biological activity, such as antimicrobial effects, is often dictated by the lipophilicity and length of the alkyl chains attached to the nitrogen. researchgate.netnih.gov For Dimepranol N-Oxide, the key structural features would be the N,N-dimethylamino N-oxide group and the secondary alcohol on the propanol (B110389) backbone. However, without specific studies on analogs (e.g., modifying the alkyl groups on the nitrogen or the position of the hydroxyl group), a definitive SAR for this compound cannot be established. Its primary known role is that of a metabolite. rxreasoner.comrwandafda.gov.rwhres.ca
Impact of N-Oxide Moiety on Reactivity and Biological Function
The introduction of an N-oxide group significantly alters the properties of a tertiary amine like dimepranol. N-oxidation is a common metabolic pathway for tertiary amines, catalyzed in the liver. acs.org This transformation has several key impacts:
Increased Polarity and Water Solubility: The N-oxide bond (N⁺-O⁻) is highly polar, which typically increases the water solubility of the molecule compared to the parent amine. acs.org This facilitates excretion from the body, and indeed, this compound is found in urine after administration of IAD. rxreasoner.comrwandafda.gov.rwmedicines.org.uke-lactancia.org
Altered Basicity: N-oxidation masks the basicity of the tertiary amine, preventing it from being protonated at physiological pH. This can affect how the molecule interacts with biological targets.
Prodrug Potential: In some cases, N-oxides can act as prodrugs, being metabolically reduced back to the parent tertiary amine in vivo. acs.org This can be a mechanism for targeted drug delivery, particularly in hypoxic (low oxygen) environments. It is not documented whether this compound is reduced back to dimepranol to a significant extent.
Metabolic Fate: Pharmacokinetic studies of IAD show that the dimepranol (DIP) component is metabolized, and 95% of its related compounds recovered in urine consist of unchanged dimepranol and this compound. rxreasoner.comrwandafda.gov.rwmedicines.org.uke-lactancia.org This indicates that N-oxidation is a primary metabolic route for dimepranol. The elimination half-life for the DIP component is approximately 3.5 hours. rxreasoner.come-lactancia.org
Without direct comparative biological assays between dimepranol and this compound, it is difficult to conclude whether the N-oxide moiety enhances, diminishes, or qualitatively changes the immunomodulatory activity of the parent molecule. Its formation is a clear step in the metabolism and clearance of the drug. hres.ca
Correlation of Physicochemical Parameters with In Vitro Biological Outcomes
A quantitative structure-property relationship (SPR) analysis for this compound is hampered by the lack of specific experimental data. While in vitro studies have demonstrated that the parent compound, IAD, can induce T-lymphocyte differentiation and potentiate lymphoproliferative responses, these outcomes are a result of the entire complex. mims.compom.go.id
General principles suggest the following correlations for N-oxides:
Polarity and Permeability: The increased polarity of the N-oxide group would be expected to decrease its ability to cross cell membranes compared to dimepranol. This could be a critical factor influencing its biological activity, potentially localizing its effects or limiting its access to intracellular targets.
Hydrogen Bonding: The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. This could influence its interaction with biological macromolecules like enzymes or receptors, potentially leading to different binding affinities or modes of action compared to the parent amine. acs.org
To establish a proper correlation, a series of analogs would need to be synthesized and tested in relevant in vitro assays (e.g., cytokine production assays, lymphocyte proliferation). The resulting biological data could then be correlated with measured physicochemical parameters like the partition coefficient (LogP), dissociation constant (pKa), and dipole moment.
Table 1: Physicochemical Properties of Dimepranol and its N-Oxide This interactive table provides known and estimated physicochemical data for Dimepranol and this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (estimated) | Boiling Point (°C) |
|---|---|---|---|---|
| Dimepranol | C₅H₁₃NO | 103.16 | 0.02 | 124.0 |
| This compound | C₅H₁₃NO₂ | 119.16 | N/A | N/A |
Data sourced from multiple references. chemsrc.comaxios-research.com
Rational Design Principles for Enhanced Research Probes
While there is no specific literature on the rational design of this compound probes, general principles from medicinal chemistry can be applied hypothetically. The N-oxide motif itself is a tool used in drug design. nih.gov If this compound were found to have a desirable biological activity, the following principles could guide the design of enhanced research probes:
Modulating Lipophilicity: The alkyl groups on the nitrogen could be altered (e.g., replacing methyl with ethyl or longer chains) to systematically change the compound's lipophilicity. This would help in understanding how membrane permeability and interaction with hydrophobic pockets affect its activity.
Stereochemistry: Dimepranol has a chiral center at the 2-position of the propanol chain. The synthesis and separation of enantiomers of this compound would be crucial to determine if the biological activity is stereospecific.
Bioisosteric Replacement: The hydroxyl group could be replaced with other hydrogen-bonding groups (e.g., an amine or thiol) to probe the importance of this specific interaction.
Introducing Reporter Tags: For use as a research probe, a fluorescent tag or a radiolabel could be incorporated into the molecule at a position determined not to be critical for its biological activity, allowing for visualization and tracking in biological systems.
These design principles remain theoretical for this compound until its intrinsic biological activity is characterized.
Advanced Analytical and Bioanalytical Methodologies for Dimepranol N Oxide Research
Development and Validation of Chromatographic Methods for Quantification in Research Samples
Chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental for the sensitive and selective quantification of N-oxide metabolites like Dimepranol N-Oxide in various research samples. researchgate.net The inherent instability of many N-oxides, which can revert to their parent amine, presents a significant challenge in method development. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful tool for the bioanalysis of N-oxide metabolites due to its high sensitivity and selectivity. researchgate.net The development of a robust LC-MS/MS method requires careful consideration of several factors to prevent the degradation of the N-oxide back to the parent compound. Key considerations include avoiding high temperatures, maintaining neutral or near-neutral pH conditions, and using soft ionization techniques like electrospray ionization (ESI). researchgate.net
A typical LC-MS/MS method involves sample collection, preparation, extraction, chromatographic separation, and tandem mass spectrometry detection. researchgate.net For instance, a method for the simultaneous determination of a pyrrolizidine (B1209537) alkaloid, monocrotaline (B1676716) (MCT), and its N-oxide metabolite (MNO) in rat plasma demonstrated linearity over a concentration range of 1–2000 ng/mL. nih.gov Similarly, a method for usaramine (B25058) and its N-oxide in rat plasma also showed a linear range of 1–2,000 ng/mL. nih.gov The lower limit of quantitation (LLOQ) for N-oxides in plasma can be as low as 0.05 to 2 ng/mL, depending on the specific compound and analytical system. researchgate.netnih.gov
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|
| Monocrotaline N-oxide | Rat Plasma | 1–2000 | Not Specified | nih.gov |
| Usaramine N-oxide | Rat Plasma | 1–2000 | 1.0 | nih.gov |
| Propiverine N-oxide | Not Specified | 2–500 | 2.0 | researchgate.net |
Gas Chromatography-Headspace-Mass Spectrometry/Mass Spectrometry (GC-HS-MS/MS):
While LC-MS is more common for non-volatile compounds like N-oxides, GC-based methods can be employed, particularly for related volatile impurities or degradation products. ijprajournal.com For instance, GC-MS is a valuable technique for the analysis of residual solvents and other volatile organic impurities. ijrti.org Headspace (HS) sampling is particularly useful for analyzing volatile compounds in solid or liquid samples without complex extraction procedures. nih.gov For example, a headspace GC-MS method has been developed for the simultaneous determination of short-chain fatty acids and trimethylamine (B31210) N-oxide (after reduction to trimethylamine) in fecal samples. nih.gov Although direct analysis of this compound by GC would be challenging due to its polarity and low volatility, GC-HS-MS/MS remains a critical tool for a comprehensive impurity profile of a drug substance.
Impurity profiling is a critical aspect of pharmaceutical research and development, aiming to detect, identify, and quantify all potential impurities in a drug substance. researchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the classification and control of impurities, which can be organic, inorganic, or residual solvents. ijrti.org
Hyphenated techniques such as LC-MS, GC-MS, and LC-NMR are the most powerful tools for impurity profiling. These methods allow for the separation of impurities from the main component and provide structural information for their identification. ijprajournal.comijrti.org The development of these methods involves a systematic approach to optimize chromatographic conditions (e.g., mobile phase, column, temperature) to achieve the necessary resolution and sensitivity for detecting impurities at trace levels. researchgate.net For trace element analysis, techniques like inductively coupled plasma mass spectrometry (ICP-MS) are employed, which offer high sensitivity for detecting inorganic impurities. nih.govresearchgate.net
Metabolic tracing studies are essential for understanding the in vivo fate of a compound. Stable isotope labeling, particularly with deuterium (B1214612) (D), is a common strategy in these studies. nih.gov Deuterated analogs of this compound can be synthesized and administered to track its metabolic conversion and excretion pathways.
Mass spectrometry is the primary analytical tool for these studies, as it can differentiate between the labeled and unlabeled molecules based on their mass-to-charge ratio. nih.gov The use of deuterated compounds as internal standards in LC-MS/MS quantification is also a standard practice to improve the accuracy and precision of the bioanalytical method. researchgate.net For example, penta-deuterated analogs of roflumilast (B1684550) and its N-oxide metabolite were used as internal standards for their quantification in human plasma. researchgate.net Studies on other N-oxides, such as indicine (B129459) N-oxide, have shown that they can be metabolically reduced back to the parent amine in vivo, a process that can be traced using isotopic labeling. nih.gov
Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts
Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound and for assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful technique for determining the precise molecular structure of organic compounds. ethernet.edu.et Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are used to establish the connectivity of atoms within the molecule. nih.govresearchgate.net For N-oxides, NMR is crucial for confirming the site of N-oxidation. The formation of the N-oxide bond causes characteristic shifts in the NMR signals of nearby protons and carbons. For instance, in the ¹³C NMR spectrum of sparteine (B1682161) N1-oxide, the carbons alpha to the N-oxide group (C2, C6, and C10) showed significant downfield shifts compared to the parent sparteine. nih.govresearchgate.net Quantitative NMR (qNMR) can also be used as an independent method for purity assessment of reference standards. mdpi.com
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural characterization. ijprajournal.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. ijprajournal.com In the context of purity assessment, MS is used to detect and identify impurities, often in conjunction with a chromatographic separation technique (LC-MS or GC-MS). ijrti.org Soft ionization techniques like ESI are particularly useful for analyzing N-oxides as they typically produce a prominent protonated molecular ion, which is key for molecular weight determination. researchgate.netijprajournal.com
Electrochemical Methods for Mechanistic Insights
Electrochemical methods offer valuable insights into the redox properties of molecules like this compound and can be used to study its mechanism of action or degradation pathways. researchgate.net Techniques such as cyclic voltammetry can be used to determine the oxidation and reduction potentials of the N-oxide functional group.
Surface Analysis Techniques for Material Interaction Studies
Surface analysis techniques are employed to study the interaction of this compound with various materials, which can be important in formulation development or understanding its behavior in biological systems.
Scanning Electron Microscopy/Energy Dispersive X-ray Analysis (SEM/EDX):
SEM provides high-resolution images of the surface morphology of a sample. digitalsurf.com When combined with EDX, it allows for the elemental analysis of the surface. digitalsurf.com This combination can be used to visualize the distribution of this compound on a surface or within a matrix. For example, correlative analysis of AFM, SEM, and EDX has been used to characterize nanoparticle mixtures, providing information on size, shape, and chemical composition. digitalsurf.comazonano.com
Atomic Force Microscopy (AFM):
AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of surfaces at the nanoscale. youtube.com It is a complementary technique to SEM, offering very precise height information. digitalsurf.com AFM can be used to study changes in surface morphology upon interaction with this compound, providing insights into adsorption or film-forming properties. The combination of AFM with SEM allows for a comprehensive characterization of surface features. youtube.com
Quality Control and Reference Standard Applications in Research
The availability of a well-characterized reference standard is fundamental for all quantitative analytical research. A reference standard for this compound is required for the validation of analytical methods and for the accurate quantification of the compound in research samples.
The purity of the reference standard must be meticulously determined using a combination of analytical techniques. mdpi.com This typically involves chromatographic methods (e.g., HPLC) to assess the presence of organic impurities, spectroscopic methods (NMR, MS) to confirm the structure, and other techniques like thermogravimetric analysis (TGA) for inorganic impurities and Karl Fischer titration for water content. mdpi.com
Computational and Theoretical Chemistry Approaches for Dimepranol N Oxide Studies
Molecular Modeling and Docking Simulations to Investigate Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, such as Dimepranol N-Oxide, interacts with a biological target, typically a protein or nucleic acid. These methods are fundamental in drug discovery and development for identifying potential molecular targets and understanding the basis of a compound's activity.
Prediction of Binding Affinities and Molecular Targets
Molecular docking simulations would be employed to predict the binding orientation and affinity of this compound to various potential biological targets. This process involves generating a three-dimensional model of this compound and fitting it into the binding site of a target macromolecule. The binding affinity is then estimated using scoring functions that calculate the free energy of binding. A lower binding energy suggests a more stable and favorable interaction. Through large-scale virtual screening against a library of known protein structures, potential molecular targets for this compound could be identified.
Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis) for Electronic Structure and Reactivity
Quantum chemical calculations provide detailed insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and stability. Methods like Density Functional Theory (DFT) are widely used for this purpose. jinr.ruaps.orgmdpi.comcsic.es
HOMO-LUMO Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of quantum chemical calculations. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
The charge distribution within the this compound molecule can also be calculated, revealing the locations of positive and negative charges. This information is vital for understanding electrostatic interactions with target molecules.
A hypothetical HOMO-LUMO analysis for this compound might yield the following data, which would be calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). rsc.orgresearchgate.net
| Parameter | Hypothetical Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: This data is illustrative and not based on actual experimental or computational results for this compound.
Electrophilicity and Nucleophilicity Indices
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as global electrophilicity (ω), chemical hardness (η), and global nucleophilicity (N). rsc.org These indices provide a quantitative measure of the molecule's tendency to act as an electrophile or a nucleophile, which is critical for predicting its behavior in chemical reactions. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior
Molecular dynamics simulations are used to study the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations could be used to explore its conformational flexibility and how it interacts with its environment, such as water molecules or a biological membrane. researchgate.netresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles change over time. This can help in understanding how the molecule might adapt its shape to fit into a binding site or how it is solvated.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net If a set of molecules with similar structures to this compound and their corresponding biological activities were available, a QSAR model could be developed. This model would use molecular descriptors (numerical representations of chemical information) to predict the activity of new, untested compounds. epa.gov This approach is valuable for optimizing lead compounds in drug discovery by predicting how changes in molecular structure might affect activity. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Pre-clinical Contexts
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to de-risk candidates and reduce late-stage attrition. nih.govnih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic properties before a compound is even synthesized, guiding the selection and optimization of lead candidates. nih.govsrce.hr These predictive models are integral to the preclinical evaluation of novel chemical entities. mdpi.comnih.gov
A thorough review of publicly accessible scientific literature and chemical databases reveals a notable absence of specific in silico ADME prediction studies for the compound this compound. While pharmacokinetic data exists for the parent complex, Inosine (B1671953) Pranobex, detailing its rapid absorption and metabolism, this information is derived from in vivo and clinical observations rather than computational modeling. Consequently, no specific predicted data for this compound's ADME profile from computational studies are available.
However, to provide a comprehensive understanding of what such an investigation would entail, this section outlines the principles and common parameters evaluated in preclinical in silico ADME predictions. These computational tools leverage a range of methodologies, from quantitative structure-activity relationship (QSAR) models to machine learning and artificial intelligence, to correlate a molecule's structure with its likely pharmacokinetic behavior. nih.govnih.govresearchgate.net
Key In Silico ADME Parameters:
Absorption: Computational models predict key factors influencing a drug's absorption from the gastrointestinal tract. acs.org This includes predictions of aqueous solubility, which is fundamental for a drug to be absorbed, and permeability across biological membranes, often simulated using models of Caco-2 cell permeability. mdpi.comslideshare.net Lipophilicity (logP) and the ionization constant (pKa) are other crucial physicochemical properties that are routinely calculated as they heavily influence both solubility and permeability. researchgate.netcambridge.org
Distribution: Once absorbed, a compound's distribution throughout the body is assessed. In silico tools can predict the extent of plasma protein binding (PPB), as only the unbound fraction of a drug is typically active. nih.govcambridge.org Another critical prediction is the ability of a compound to cross the blood-brain barrier (BBB), which is essential for neurologically active agents but undesirable for others. cambridge.org
Metabolism: Predicting a compound's metabolic fate is one of the most complex areas of in silico ADME. nih.govresearchgate.net Models aim to identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. pharmajen.com They can also predict the sites on the molecule most susceptible to metabolism (Sites of Metabolism, SoM) and even the potential structures of the resulting metabolites. researchgate.neteurekaselect.com This helps in identifying candidates with greater metabolic stability or avoiding the formation of reactive or toxic metabolites.
Excretion: Computational models can provide estimates related to a drug's elimination from the body, for instance, by predicting renal clearance. mdpi.comnih.gov
Data Tables in a Typical In Silico Study
Had in silico ADME studies for this compound been available, the findings would typically be presented in data tables. These tables are designed to provide a clear, quantitative summary of the compound's predicted pharmacokinetic profile, often benchmarked against known drugs or established thresholds for "drug-likeness." Below are illustrative examples of what such tables might look like.
Table 1: Predicted Physicochemical and Absorption Properties This table would summarize fundamental properties related to the absorption of the compound.
| Parameter | Predicted Value | Optimal Range for Oral Drugs |
|---|---|---|
| Molecular Weight ( g/mol ) | Data not available | < 500 |
| logP (Lipophilicity) | Data not available | 1 - 5 |
| Aqueous Solubility (logS) | Data not available | > -4 |
| pKa (Acidic) | Data not available | N/A |
| pKa (Basic) | Data not available | 7 - 11 |
| Human Intestinal Absorption | Data not available | High (>90%) |
Table 2: Predicted Distribution and Metabolism Properties This table would focus on how the compound is expected to distribute in the body and how it might be metabolized.
| Parameter | Predicted Value/Classification | Desired Outcome |
|---|---|---|
| Plasma Protein Binding (%) | Data not available | < 95% |
| Blood-Brain Barrier (BBB) Permeation | Data not available | CNS+ or CNS- |
| CYP2D6 Inhibitor | Data not available | No |
| CYP3A4 Inhibitor | Data not available | No |
| CYP2D6 Substrate | Data not available | Varies |
The use of these predictive tools allows researchers to prioritize compounds with the most promising pharmacokinetic profiles for synthesis and subsequent in vitro and in vivo testing, thereby streamlining the drug discovery process. srce.hrresearchgate.net While no specific data exists for this compound, any future computational investigation into its properties would likely follow these established principles.
Emerging Research Perspectives and Future Directions for Dimepranol N Oxide
Development of Novel Research Tools and Probes
The exploration of Dimepranol N-oxide's biological functions is contingent on the availability of sophisticated research tools. A significant area of future research will involve the design and synthesis of specific probes to track and quantify this metabolite in biological systems.
Currently, analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been established for the parent compounds of Inosine (B1671953) Pranobex and could be adapted for this compound. However, more advanced tools are needed for real-time in vivo imaging and mechanistic studies.
The synthesis of isotopically labeled this compound, for instance with deuterium (B1214612) (d6), is a crucial step. Current time information in Bangalore, IN. Such labeled compounds serve as internal standards for accurate quantification in pharmacokinetic studies and can be used in advanced imaging techniques like mass spectrometry imaging (MSI) to map its distribution in tissues. The development of fluorescent probes is another promising avenue. rsc.org By analogy with other N-oxides, it may be possible to design probes that exhibit a change in fluorescence upon interaction with specific cellular components, allowing for the visualization of the metabolite's localization and dynamics within cells. rsc.orgrsc.org The creation of such tools will be instrumental in elucidating the precise roles of this compound.
Investigation of Undiscovered Biological Activities in Novel Pre-clinical Models
While this compound is recognized as a major metabolite of dimepranol, its own biological activities remain largely uncharted territory. hepatochem.comresearchgate.netresearchgate.net Future research will likely focus on uncovering any intrinsic pharmacological effects of this compound. It is known that some N-oxide metabolites can be as active as, or even more active than, their parent drugs. hyphadiscovery.com
Pre-clinical studies using advanced animal models will be essential. mdpi.comnih.govijrpc.com Humanized mouse models, for instance, which are engineered to express human drug-metabolizing enzymes, could provide more accurate insights into the human-relevant effects of this compound. nih.gov These models would allow for a more precise evaluation of its potential immunomodulatory, antiviral, or other biological activities, independent of its parent compound. nih.gov Furthermore, organ-on-a-chip technologies could be employed to study its effects on specific human organs in a controlled in vitro environment. mdpi.com
Exploration of Environmental Fate and Transformation Mechanisms
The increasing use of pharmaceuticals like Inosine Pranobex necessitates an understanding of the environmental fate of their metabolites. The discharge of these compounds into wastewater raises concerns about their persistence and potential ecological impact. researchgate.netcleaninginstitute.orgkao.com
Future research should investigate the environmental degradation pathways of this compound. Studies on other amine oxides have shown that they can be biodegradable, but the specific transformation of this compound under various environmental conditions (e.g., in water, soil, and sediment) needs to be determined. researchgate.netnih.gov Phototransformation, the degradation of compounds by sunlight, is another critical area for investigation, as it can be a significant removal pathway for pharmaceuticals in surface waters. nih.gov Understanding these mechanisms is vital for assessing the potential environmental risks associated with this metabolite.
| Environmental Fate Parameter | Potential Research Focus for this compound |
| Biodegradation | Assessment of microbial degradation in wastewater treatment plants and natural environments. |
| Photodegradation | Study of transformation under simulated solar light in aqueous solutions. |
| Sorption | Evaluation of binding to soil and sediment particles. |
| Toxicity | Ecotoxicological studies on aquatic organisms. |
Role of this compound in Multi-Component Systems Research
This compound exists within a complex biological system, and its interactions with other molecules could be significant. The study of its role in multi-component systems, such as co-crystals, is an emerging field of interest. nih.govmdpi.comresearchgate.net
Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. The formation of co-crystals can alter the physicochemical properties of a compound, such as its solubility and stability. Research into whether this compound can form co-crystals with other metabolites or pharmaceutical ingredients could lead to new formulations with improved properties. The N-oxide group, with its ability to form hydrogen bonds, makes it a candidate for such interactions. nih.govmdpi.com
Integration of Omics Technologies in Mechanistic Research
The application of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a powerful approach to understanding the mechanistic details of this compound's action. A study on Inosine Pranobex has already demonstrated the utility of metabolomics in revealing its effects on cellular metabolism. mdpi.comnih.govresearchgate.netresearchgate.net
Future research could employ these technologies to specifically investigate the impact of this compound. For example, metabolomic analysis of cells or tissues exposed to this compound could reveal alterations in metabolic pathways. Proteomics could identify proteins that interact with the metabolite, providing clues to its mechanism of action. Transcriptomics, the study of gene expression, could show how this compound influences cellular processes at the genetic level. The integration of these omics datasets would provide a comprehensive, systems-level understanding of the metabolite's biological role. tandfonline.com
Advanced Bioengineering Applications for this compound Production or Study
The production of pure this compound in sufficient quantities for research is a key challenge. Advanced bioengineering applications offer potential solutions. The enzymatic synthesis of N-oxides is a promising approach. lmaleidykla.lt
Metabolic engineering of microorganisms, such as bacteria or yeast, could be used to create "biofactories" for the production of this compound. nih.govnih.gov By introducing the necessary enzymes into these microorganisms, it may be possible to develop a cost-effective and scalable production process. hepatochem.comcaltech.edu Furthermore, bioengineered cell models could be developed to better study the formation and effects of this compound in a controlled and reproducible manner. These advanced bioengineering tools will be crucial for advancing research into this intriguing metabolite. nih.gov
Q & A
Basic Research Questions
Q. How can researchers validate the structural integrity of Dimepranol N-Oxide in synthetic or extracted samples?
- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural motifs. Cross-reference spectral data with published libraries or computational models for aromatic N-oxides. For purity assessment, employ HPLC with UV/Vis or diode-array detection (DAD) to quantify impurities .
Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics?
- Methodological Answer : Conduct in vitro assays (e.g., Caco-2 cell permeability) and in vivo studies in animal models (e.g., rodents) to assess absorption, distribution, and metabolism. Include control groups for metabolite identification (e.g., N-oxide reduction products) and use LC-MS/MS for sensitive quantification in plasma/tissue .
Q. How should researchers address safety protocols when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/NIOSH guidelines for chemical handling, including PPE (gloves, lab coats, goggles) and fume hood use. For acute exposure, refer to first-aid measures for N-oxides: rinse skin/eyes with water, avoid inducing vomiting if ingested, and seek medical evaluation .
Advanced Research Questions
Q. What computational tools are effective for predicting the mutagenic potential of this compound?
- Methodological Answer : Apply (Q)SAR models with structural alerts for aromatic N-oxides. Use SAR fingerprint analysis to identify mutagenicity-linked substructures (e.g., benzo[c][1,2,5]oxadiazole 1-oxide subclass). Validate predictions with Ames tests or in vitro micronucleus assays .
Q. How can researchers resolve contradictions in data on this compound’s immunomodulatory mechanisms?
- Methodological Answer : Design dose-response studies in relevant models (e.g., avian vaccination trials) to isolate cytokine modulation effects. Use RNA sequencing to map immune pathway activation and validate findings with ELISA/Western blot for specific proteins (e.g., IFN-γ, IL-2) .
Q. What advanced analytical techniques are recommended for detecting this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Implement on-line solid-phase extraction (SPE) coupled with UHPLC-MS/MS to minimize matrix interference. Optimize ionization parameters (e.g., ESI+ for N-oxides) and validate methods using calibration curves (r² > 0.99) with LLOQ ≤10 µg/kg .
Q. How should researchers design experiments to investigate transporter-mediated uptake of this compound?
- Methodological Answer : Use transporter-overexpressing cell lines (e.g., HEK293-OCT1) and knockout models to assess uptake kinetics. Compare results with wild-type cells and apply Michaelis-Menten analysis to calculate Km/Vmax. Include negative controls (e.g., sorafenib N-oxide) to exclude non-specific transport .
Data Analysis & Reporting
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?
- Methodological Answer : Perform ANOVA with post-hoc Tukey tests for multi-group comparisons. Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Report standard deviations and confidence intervals for reproducibility .
Q. How can researchers reconcile discrepancies between computational predictions and experimental mutagenicity data?
- Methodological Answer : Conduct a tiered analysis: (1) Re-validate computational models with updated databases (e.g., Leadscope’s rule-based alerts). (2) Perform in silico docking studies to assess DNA interaction potentials. (3) Cross-reference with proprietary mutagenicity datasets to refine structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
